5-Fluoro-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-Fluoro-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the selective formation of the desired pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-Fluoro-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, regulating various cellular processes such as growth, differentiation, and metabolism . By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and have been studied for their antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: Similar to the 5-ones, these compounds also exhibit biological activities such as anti-inflammatory and analgesic effects.
Uniqueness
5-Fluoro-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is unique due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain protein kinases. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C16H15FN6O |
---|---|
Molecular Weight |
326.33 g/mol |
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H15FN6O/c17-11-8-19-16(20-9-11)24-12-3-6-23(7-4-12)15-13-2-1-5-18-14(13)21-10-22-15/h1-2,5,8-10,12H,3-4,6-7H2 |
InChI Key |
NOCWNZFHPZYVSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3=NC=NC4=C3C=CC=N4 |
Origin of Product |
United States |
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